

# commercial availability and suppliers of 6-Fluorothio-4-Chromanone

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## Compound of Interest

Compound Name: 6-Fluorothio-4-Chromanone

Cat. No.: B1349815

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## 6-Fluorothio-4-Chromanone: A Technical Guide for Researchers

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Applications of a Key Fluorinated Heterocyclic Building Block.

This technical guide provides a comprehensive overview of **6-Fluorothio-4-Chromanone** (CAS No. 21243-18-5), a fluorinated heterocyclic compound with significant potential in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, a plausible synthesis protocol, and a review of the broader biological context of related compounds.

## Commercial Availability and Supplier Information

**6-Fluorothio-4-Chromanone** is commercially available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of supplier information compiled from publicly available data. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

Supplier	CAS Number	Purity	Available Quantities
Frontier Specialty Chemicals	21243-18-5	Not Specified	Inquire for details[1]
CP Lab Safety	21243-18-5	min 97%	100 g[2]
MySkinRecipes	21243-18-5	97%	1g, 5g, 25g[3]

## Synthesis of 6-Fluorothio-4-Chromanone

While a specific, detailed experimental protocol for the synthesis of **6-Fluorothio-4-Chromanone** is not readily available in peer-reviewed literature, a plausible and commonly employed method for the synthesis of thiochroman-4-ones involves the reaction of a substituted thiophenol with an  $\alpha,\beta$ -unsaturated acid, followed by an intramolecular Friedel-Crafts acylation. A likely synthetic route for **6-Fluorothio-4-Chromanone** starts from 4-fluorothiophenol and acrylic acid.

## Experimental Protocol: Synthesis of 6-Fluorothiochroman-4-one

This protocol is adapted from a general procedure for the synthesis of thiochroman-4-one derivatives.[4]

Materials:

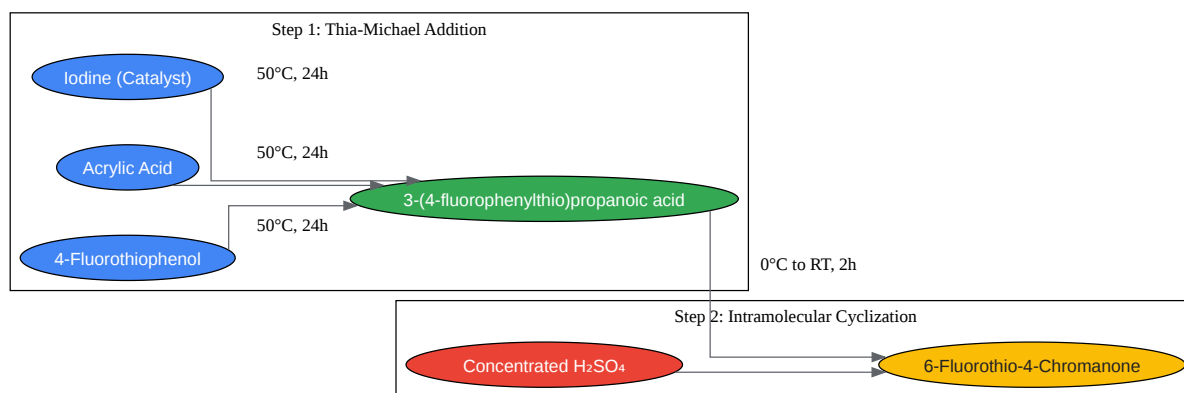
- 4-Fluorothiophenol
- Acrylic acid
- Iodine (I<sub>2</sub>)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated Sodium Thiosulfate solution (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)

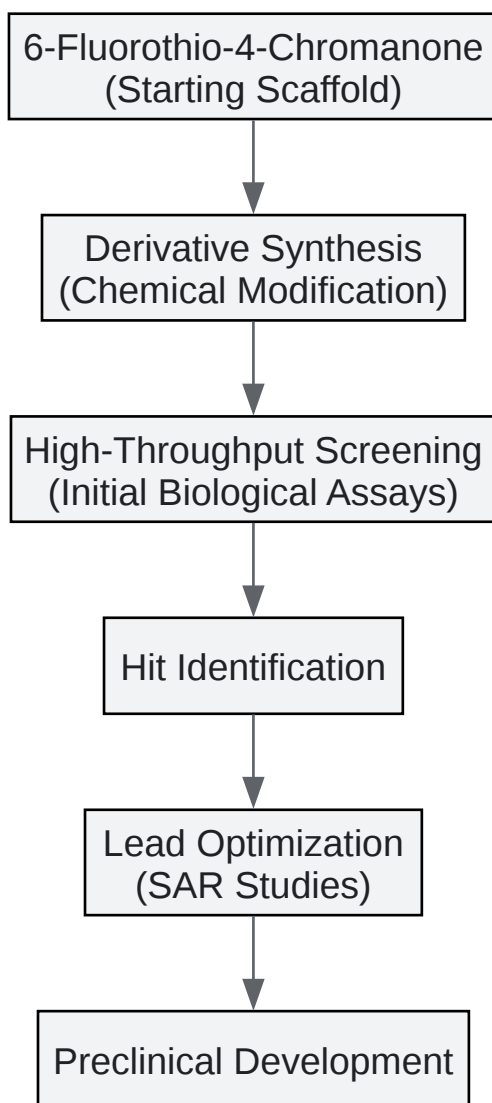
- Saturated Sodium Bicarbonate solution ( $\text{NaHCO}_3$ )
- 10% Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

Procedure:

- Thia-Michael Addition:
  - To a mixture of acrylic acid (10 mmol) and 4-fluorothiophenol (15 mmol), add Iodine (3 mmol, 20 mol%).
  - Stir the mixture at 50 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture and add a cold saturated solution of sodium thiosulfate (30 mL).
  - Extract the mixture with dichloromethane (2 x 25 mL).
  - Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove unreacted starting materials.
  - Acidify the aqueous layer with 10% hydrochloric acid and extract with dichloromethane (3 x 50 mL).
  - Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to afford the 3-(4-fluorophenylthio)propanoic acid intermediate.
- Intramolecular Friedel-Crafts Acylation (Cyclization):
  - Cool the crude 3-(4-fluorophenylthio)propanoic acid in an ice bath to 0 °C.
  - Carefully add concentrated sulfuric acid (3 mL) to the cooled intermediate.

- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Quench the reaction by pouring it over ice.
- Extract the mixture with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 6-Fluorothiochroman-4-one.





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